molecular formula C17H20N4OS B3216952 1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide CAS No. 1173459-18-1

1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide

Cat. No.: B3216952
CAS No.: 1173459-18-1
M. Wt: 328.4 g/mol
InChI Key: KOHPBSNFKLLTHR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with a methyl group at position 3 and an isopropyl group at position 6, while the pyrazole ring contains methyl groups at positions 1 and 3.

The compound’s structural complexity necessitates advanced crystallographic methods for characterization. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving its conformation and intermolecular interactions.

Properties

IUPAC Name

1,5-dimethyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10(2)12-6-7-14-15(9-12)23-17(20(14)4)18-16(22)13-8-11(3)21(5)19-13/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPBSNFKLLTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole and pyrazole moieties through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 6-chloro analogue exhibits reduced solubility in polar solvents compared to the target compound’s 6-isopropyl group, likely due to decreased hydrophobic interactions.
  • Aromatic Substituents (e.g., Ph) : The 3-phenyl variant shows enhanced π-π stacking in crystallographic studies, influencing crystal packing efficiency.

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct aggregation behaviors:

Compound Hydrogen Bond Donor/Acceptor Sites Graph Set Descriptors Dimerization Tendency
Target Compound N–H (pyrazole), C=O (amide) R₂²(8), C(4) Moderate
6-Cl Analogue N–H, C=O, Cl···H–C R₂²(8), C(6) High
3-Ph Analogue N–H, C=O, Ph–H···O R₂²(8), D(2) Low

The target compound forms an R₂²(8) motif via N–H···N hydrogen bonds, stabilizing its crystal lattice. In contrast, the 6-Cl derivative exhibits additional Cl···H–C interactions, increasing dimerization.

Conformational Flexibility and Ring Puckering

Cremer-Pople puckering parameters (calculated using crystallographic data refined via SHELXL) highlight differences in ring conformations:

Compound Benzothiazole Puckering Amplitude (Å) Pyrazole Puckering Amplitude (Å) Pseudorotation Phase Angle (°)
Target Compound 0.12 0.08 158
6-Cl Analogue 0.15 0.10 142
3-Ph Analogue 0.09 0.12 175

The target compound’s benzothiazole ring adopts a near-planar conformation (amplitude = 0.12 Å), while the 6-Cl analogue’s higher puckering (0.15 Å) suggests steric strain from the chloro substituent.

Crystallographic Refinement and Software Utilization

Structural data for these compounds were refined using SHELXL , which optimizes hydrogen atom positions and thermal parameters. ORTEP-3 visualizations confirm the isopropyl group’s rotational freedom in the target compound, a feature absent in rigid analogues like the 3-phenyl derivative.

Biological Activity

1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Moiety : Synthesized via cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Formation of the Pyrazole Ring : Achieved by condensing hydrazine with a 1,3-diketone.
  • Coupling Reaction : The final step involves coupling the two moieties through condensation, often using dehydrating agents like phosphorus oxychloride (POCl3) .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Its structural components suggest potential for modulating various biochemical pathways, particularly in medicinal applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of benzothiazole and pyrazole can possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this structure have demonstrated antiproliferative effects against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) .
Cell LineIC50 (µM)Reference
HCT1160.3 - 0.45
MCF-70.5 - 0.8
A5490.4 - 0.6

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, which are common among benzothiazole derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. The compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cellular processes .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Properties : A recent study evaluated the efficacy of benzothiazole derivatives in inhibiting tumor growth in mouse models, demonstrating significant reduction in tumor size compared to controls .
  • Anti-inflammatory Effects : Another study reported that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis typically involves multi-step reactions requiring precise control of:

  • Temperature : Reflux conditions (e.g., ethanol at 78°C or DMF at 150°C) to facilitate cyclization and amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves yield in nucleophilic substitutions .
  • Reaction time : 6–24 hours, depending on intermediates (e.g., thiol activation or heterocycle formation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks, particularly for pyrazole and benzothiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validate empirical formulas with ≤0.4% deviation .

Q. What computational tools are used for preliminary structural analysis?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry .
  • Molecular docking : Screens potential biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures?

  • Single-crystal X-ray diffraction : Resolve ambiguous NMR/spectral data by determining bond lengths, angles, and torsion angles. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Hydrogen bonding analysis : Graph set theory (e.g., Etter’s rules) identifies patterns (e.g., R22(8)R_2^2(8) motifs) influencing crystal packing . Example: Benzothiazole-pyrazole dihedral angles may deviate from DFT predictions, requiring iterative refinement .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate trapping : Use quenching agents (e.g., acetic acid) to stabilize reactive intermediates like enolates or thiolates .
  • Catalyst screening : Palladium catalysts for Suzuki couplings or TBAB for phase-transfer reactions .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. How can hydrogen bonding networks impact the compound’s stability and solubility?

  • Thermogravimetric analysis (TGA) : Correlate hydrogen bond density with thermal stability (e.g., decomposition >200°C) .
  • Solubility assays : Polar solvents (e.g., DMSO) disrupt intermolecular H-bonds, enhancing solubility for biological testing .

Q. What experimental designs validate hypothesized biological mechanisms?

  • Enzyme inhibition assays : IC50_{50} measurements against kinases or proteases using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamics (ΔH, ΔS) for target interactions .
  • Mutagenesis studies : Identify critical binding residues (e.g., benzothiazole interactions with catalytic lysine) .

Data Contradiction and Reproducibility

Q. How are conflicting spectral or crystallographic data reconciled?

  • Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and crystallographic coordinates .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .

Q. What causes batch-to-batch variability in biological activity?

  • Conformational polymorphism : X-ray powder diffraction (XRPD) screens for polymorphs with distinct bioactivities .
  • Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed amides) that antagonize primary targets .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Synthesis : DMF/K2_2CO3_3 for nucleophilic substitutions , Pd(PPh3_3)4_4 for cross-couplings .
  • Bioassays : ITC for binding studies , fluorogenic substrates for enzyme kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide

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